Stibophen
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Overview
Description
Stibophen, also known as pentasodium 2-(2-oxido-3,5-disulfonatophenoxy)-1,3,2-benzodioxastibole-5,7-disulfonate, is an anthelmintic compound originally developed by Bayer. It is primarily used for the treatment of schistosomiasis, a parasitic disease caused by blood flukes. This compound is classified as a trivalent antimony compound and is administered via intramuscular injection .
Preparation Methods
The synthesis of Stibophen involves the reaction of antimony trioxide with catechol disulfonic acid. The reaction conditions typically include heating the mixture under reflux in the presence of a suitable solvent. Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
Stibophen undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form higher oxidation state antimony compounds.
Reduction: It can be reduced to lower oxidation state antimony compounds.
Substitution: this compound can undergo substitution reactions where the sulfonate groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Stibophen has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and studies involving antimony compounds.
Biology: this compound is used to study the biochemical pathways of parasitic organisms, particularly schistosomes.
Medicine: Its primary application is in the treatment of schistosomiasis.
Industry: This compound is used in the production of other antimony-based compounds and materials.
Mechanism of Action
Stibophen exerts its effects by inhibiting the enzyme phosphofructokinase, which is essential for glycolysis in parasitic worms. By binding to the sulfhydryl (–SH) group of the enzyme, this compound disrupts the glycolytic pathway, leading to paralysis and death of the worms. The worms then lose their hold on the mesenteric veins, undergo hepatic shift, and are eventually phagocytosed by liver cells .
Comparison with Similar Compounds
Stibophen is unique among antimony compounds due to its specific structure and mode of action. Similar compounds include:
Sodium stibogluconate (SSG): Used in the treatment of leishmaniasis.
Potassium antimonyltartrate:
Antimony bis(4,5-dihydroxybenzene-3,5-disulphonate): Another antimony-based compound with similar applications.
This compound stands out due to its specific inhibition of phosphofructokinase and its effectiveness in treating schistosomiasis with relatively low toxicity .
Properties
CAS No. |
15489-16-4 |
---|---|
Molecular Formula |
C12H18Na5O23S4Sb |
Molecular Weight |
895.2 g/mol |
IUPAC Name |
pentasodium;2-(2-oxido-3,5-disulfonatophenoxy)-1,3,2-benzodioxastibole-4,6-disulfonate;heptahydrate |
InChI |
InChI=1S/2C6H6O8S2.5Na.7H2O.Sb/c2*7-4-1-3(15(9,10)11)2-5(6(4)8)16(12,13)14;;;;;;;;;;;;;/h2*1-2,7-8H,(H,9,10,11)(H,12,13,14);;;;;;7*1H2;/q;;5*+1;;;;;;;;+3/p-8 |
InChI Key |
ZDDUXABBRATYFS-UHFFFAOYSA-F |
SMILES |
C1=C(C=C(C2=C1O[Sb](O2)OC3=C(C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].O.O.O.O.O.O.O.[Na+].[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
C1=C(C=C(C2=C1O[Sb](O2)OC3=C(C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].O.O.O.O.O.O.O.[Na+].[Na+].[Na+].[Na+].[Na+] |
15489-16-4 | |
Synonyms |
fuadin sodium antimony bis-catechol 2,4 disulfonate Stibophen |
Origin of Product |
United States |
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